molecular formula C22H18Cl2N2O2S B2739880 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 394232-44-1

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No. B2739880
CAS RN: 394232-44-1
M. Wt: 445.36
InChI Key: OLFZBHDQIRKBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCB-2 and is a derivative of the hallucinogenic drug, mescaline. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor and has been studied for its potential use in neuroscience research.

Scientific Research Applications

Antimicrobial Agent Development

Pyrazole derivatives have been studied for their potential as antimicrobial agents. The structural motif of pyrazole is known to inhibit the growth of various bacteria, including drug-resistant strains such as MRSA . The presence of chlorophenyl groups may enhance this activity, suggesting that this compound could be a candidate for developing new antimicrobials.

properties

IUPAC Name

3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFZBHDQIRKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

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